molecular formula C13H18O B12517273 1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene CAS No. 741692-13-7

1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene

Cat. No.: B12517273
CAS No.: 741692-13-7
M. Wt: 190.28 g/mol
InChI Key: LIODNGOXGRRDIL-UHFFFAOYSA-N
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Description

1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene is an organic compound with a unique structure that includes a benzene ring substituted with a 2-methylprop-1-en-1-yl group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene can be achieved through several methods. One common approach involves the alkylation of 4-propoxybenzene with 2-methylprop-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-1-ene: An alkene with a similar structure but lacking the benzene ring and propoxy group.

    4-Propoxybenzene: A benzene derivative with a propoxy group but without the 2-methylprop-1-en-1-yl substituent.

Uniqueness

1-(2-Methylprop-1-en-1-yl)-4-propoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

741692-13-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)-4-propoxybenzene

InChI

InChI=1S/C13H18O/c1-4-9-14-13-7-5-12(6-8-13)10-11(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

LIODNGOXGRRDIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C)C

Origin of Product

United States

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